![molecular formula C16H13ClN4O2 B1416400 6-Chloro-N'-[-(4-methoxyphenyl)methylene]imidazo[1,2-a]pyridine-2-carbohydrazide CAS No. 2197064-28-9](/img/structure/B1416400.png)

6-Chloro-N'-[-(4-methoxyphenyl)methylene]imidazo[1,2-a]pyridine-2-carbohydrazide

Vue d'ensemble

Description

Imidazo[1,2-a]pyridine is an important fused bicyclic 5,6 heterocycle recognized as a “drug prejudice” scaffold due to its wide range of applications in medicinal chemistry . It’s also useful in material science because of its structural character .

Synthesis Analysis

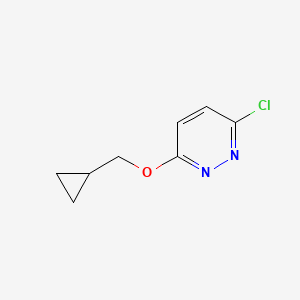

The synthesis of imidazo[1,2-a]pyridine moiety can be achieved from easily available chemicals. Different strategies such as condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions are employed .Molecular Structure Analysis

The molecular structure of imidazo[1,2-a]pyridine analogues can be modified at C2 and C6 positions. For example, a compound with a 2-ethyl-6-chloro imidazo[1,2-a]pyridine ring showed significantly improved potency .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of imidazo[1,2-a]pyridine analogues include condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination .Applications De Recherche Scientifique

Synthesis Methods

6-Chloro-N'-[-(4-methoxyphenyl)methylene]imidazo[1,2-a]pyridine-2-carbohydrazide is synthesized through efficient and straightforward methods. Hosseini and Bayat (2019) describe a synthesis method involving a five-component cascade reaction using cyanoacetohydrazide, 4-nitroacetophenone, and other compounds in water and ethanol, highlighting the protocol's simplicity and environmental benignity (Hosseini & Bayat, 2019).

Chemical Properties and Analysis

The structural and chemical properties of derivatives of imidazo[1,2-a]pyridine have been explored. Dhanalakshmi et al. (2018) conducted crystal structure and Hirshfeld surface analysis on similar compounds, providing insights into their molecular configurations (Dhanalakshmi et al., 2018).

Potential Industrial Applications

Imidazopyridine derivatives have shown potential in industrial applications. Yadav, Behera, and Kumar (2014) investigated the corrosion inhibition properties of imidazopyridine derivatives on mild steel, indicating their utility in corrosion protection (Yadav, Behera, & Kumar, 2014).

Biological and Medicinal Research

While avoiding specifics about drug use and side effects, it is important to note that research has explored the biological activity of imidazo[1,2-a]pyridine derivatives. Göktaş et al. (2014) synthesized novel derivatives and evaluated their antifungal activities, showing moderate activity against various fungal strains (Göktaş et al., 2014).

Environmental Applications

Imidazo[1,2-a]pyridine derivatives have also been studied for environmental applications. Sharma et al. (2018) synthesized selenoester derivatives of imidazo[1,2-a]pyridine for chemical detoxification of mercury chloride, demonstrating their potential use in treating mercury-induced toxicity (Sharma et al., 2018).

Mécanisme D'action

Target of Action

Imidazo[1,2-a]pyridines, the core structure of this compound, are known to be valuable heterocyclic scaffolds in pharmaceutical chemistry . They are often used as the pharmacodynamic backbones of versatile drugs .

Mode of Action

The imidazo[1,2-a]pyridine moiety is known to undergo various radical reactions for direct functionalization through transition metal catalysis, metal-free oxidation, and photocatalysis strategies .

Biochemical Pathways

The imidazo[1,2-a]pyridine moiety is recognized as a “drug prejudice” scaffold due to its wide range of applications in medicinal chemistry . It is involved in various biochemical reactions, especially C3-positioned C-C and C-X (O/N/S) bond construction .

Pharmacokinetics

Imidazo[1,2-a]pyridines are known to have desirable pharmacokinetic properties .

Result of Action

Imidazo[1,2-a]pyridine derivatives have been associated with a wide range of therapeutic effects, including anti-ulcer, anti-inflammatory, anti-viral, anti-bacterial, anti-cancer, anti-hiv, and anti-tuberculosis activities .

Action Environment

The functionalization of imidazo[1,2-a]pyridines is known to be influenced by various factors, including the presence of transition metals, oxidizing agents, and light for photocatalysis .

Orientations Futures

Propriétés

IUPAC Name |

6-chloro-N-[(E)-(4-methoxyphenyl)methylideneamino]imidazo[1,2-a]pyridine-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13ClN4O2/c1-23-13-5-2-11(3-6-13)8-18-20-16(22)14-10-21-9-12(17)4-7-15(21)19-14/h2-10H,1H3,(H,20,22)/b18-8+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPPSNLCDMFSPBN-QGMBQPNBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C=NNC(=O)C2=CN3C=C(C=CC3=N2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=C(C=C1)/C=N/NC(=O)C2=CN3C=C(C=CC3=N2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13ClN4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.75 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(3-Methylbut-2-en-1-yl)sulfanyl]benzoic acid](/img/structure/B1416317.png)

![Methyl 2-amino-6-propyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B1416320.png)

![N-[[2-(Trifluoromethoxy)phenyl]methyl]propan-2-amine](/img/structure/B1416322.png)

amine](/img/structure/B1416323.png)

![3-Phenyl-[1,2,4]triazolo[4,3-a]pyridin-6-amine](/img/structure/B1416327.png)

![4-(3-Methylimidazo[2,1-b][1,3]thiazol-6-yl)aniline](/img/structure/B1416329.png)

![[6-(4-Chlorophenyl)imidazo[2,1-b][1,3]thiazol-5-yl]methanamine](/img/structure/B1416330.png)

![[6-(3-Methoxyphenyl)imidazo[2,1-b][1,3]thiazol-5-yl]methanamine](/img/structure/B1416339.png)

![1,6-Dimethyl-1h-pyrazolo[3,4-b]pyridin-3-amine](/img/structure/B1416340.png)